Methyl imidazo[1,2-a]pyrimidine-7-carboxylate hydrochloride
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Overview
Description
Methyl imidazo[1,2-a]pyrimidine-7-carboxylate hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl imidazo[1,2-a]pyrimidine-7-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the cyclization of N-alkylated amidines with α-haloketones .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Multicomponent reactions and tandem reactions are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl imidazo[1,2-a]pyrimidine-7-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl imidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyrazine: Used in drug development for its versatile biological activity.
Uniqueness
Methyl imidazo[1,2-a]pyrimidine-7-carboxylate stands out due to its unique structural features, which confer specific biological activities and make it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyrimidine-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6;/h2-5H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXWRZQRKLMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=NC=CN2C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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